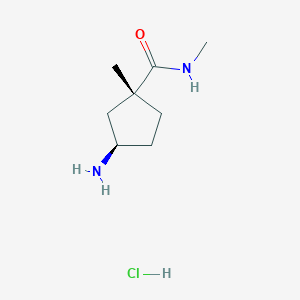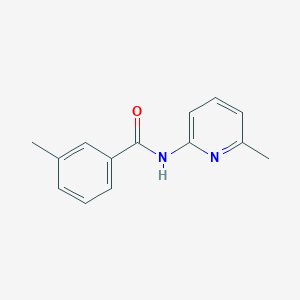![molecular formula C15H15N3OS B2829711 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide CAS No. 893977-82-7](/img/structure/B2829711.png)
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Research has shown that compounds structurally related to N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide, such as thiazole and imidazole derivatives, have been evaluated for their enzyme inhibitory properties. For instance, thiazole derivatives have been synthesized and assessed for their ability to inhibit human and rat dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines, which is crucial for cell growth and proliferation. These compounds demonstrated a range of inhibitory effects, suggesting their potential utility in therapeutic applications targeting diseases characterized by rapid cell division, such as cancer (Knecht & Löffler, 1998).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of benzimidazole and thiazole derivatives. Compounds like N-benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and tested for in vitro antimicrobial activity against various bacteria and fungi. Some derivatives exhibited significant antimicrobial activity, highlighting the potential of these compounds as templates for developing new antimicrobial agents (Sethi et al., 2016).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including those incorporating thiazole and imidazole rings, is of great interest due to their wide range of biological activities. Research into the synthesis of these compounds often aims to develop new methods that allow for the efficient creation of derivatives with potential therapeutic applications. For example, novel methods have been explored for synthesizing 2,4,5-trisubstituted thiazoles, demonstrating the versatility of these heterocyclic frameworks in drug discovery and development (Kumar et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Based on the known activities of thiazole derivatives , it can be inferred that the compound might interact with various cellular targets, leading to changes in cell function or viability.
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound might have similar effects.
Eigenschaften
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-3-14(19)16-12-6-4-5-11(7-12)13-8-18-10(2)9-20-15(18)17-13/h4-9H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBZGDMUCPAPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2829628.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide](/img/structure/B2829631.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2829634.png)

![2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2829638.png)

![2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2829641.png)
![2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2829643.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)



